molecular formula C17H20N2O2S B2659864 1-(2-hydroxyethyl)-4-((2-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899742-89-3

1-(2-hydroxyethyl)-4-((2-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2659864
CAS RN: 899742-89-3
M. Wt: 316.42
InChI Key: UQIXVKKRPSUUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-hydroxyethyl)-4-((2-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C17H20N2O2S and its molecular weight is 316.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-HIV-1 Activity

Compounds within the DABO family, including thio analogues, have been studied for their selective inhibition of HIV-1 multiplication in vitro. The introduction of alkylthio or cycloalkylthio substituents at specific positions on the pyrimidine ring has resulted in derivatives (S-DABOs) with significantly enhanced potency compared to their counterparts. These studies have contributed to the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment (Mai et al., 1995).

Antibacterial and Antifungal Activities

Novel methylene-bis-pyrimidinyl-spiro-4-thiazolidinones have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds were developed through a series of chemical reactions starting from thioglycolic acid and methylene-bis-(N-cyclohexylidene-N-pyrimidine), indicating their potential in addressing microbial resistance and infections (Srinivas et al., 2008).

Antitumor Activity

Pyrido[2,3-d]pyrimidine derivatives have been synthesized and assessed for their antitumor activity. The synthesis of specific compounds, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, has revealed potent inhibitory effects on mammalian dihydrofolate reductase, demonstrating significant activity against cancerous tumors in animal models. This line of research offers valuable insights into the design of new anticancer drugs (Grivsky et al., 1980).

Corrosion Inhibition

Pyridopyrimidinone derivatives have been investigated for their role as corrosion inhibitors for carbon steel in acidic environments. These studies highlight the potential of such compounds in industrial applications, protecting materials against corrosion through the development of eco-friendly and efficient inhibitors (Abdallah et al., 2018).

properties

IUPAC Name

1-(2-hydroxyethyl)-4-[(2-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-12-5-2-3-6-13(12)11-22-16-14-7-4-8-15(14)19(9-10-20)17(21)18-16/h2-3,5-6,20H,4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIXVKKRPSUUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC(=O)N(C3=C2CCC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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